molecular formula C14H11NO2 B15301531 9-(nitromethyl)-9H-fluorene

9-(nitromethyl)-9H-fluorene

Katalognummer: B15301531
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: APKSAQGVQXHHAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(Nitromethyl)-9H-fluorene is an organic compound that features a fluorene backbone with a nitromethyl group attached to the ninth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(nitromethyl)-9H-fluorene typically involves the nitration of fluorene derivatives. One common method is the reaction of fluorene with nitromethane in the presence of a strong base such as sodium methoxide. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

9-(Nitromethyl)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitrofluorene derivatives.

    Reduction: Reduction of the nitro group can yield aminomethylfluorene.

    Substitution: The nitromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Bases like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Nitrofluorene derivatives.

    Reduction: Aminomethylfluorene.

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

9-(Nitromethyl)-9H-fluorene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 9-(nitromethyl)-9H-fluorene involves its interaction with molecular targets through its nitromethyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include radical formation, nucleophilic attack, and electron transfer processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Nitrofluorene: Lacks the methyl group but has similar reactivity.

    9-Aminomethyl-9H-fluorene: The reduced form of 9-(nitromethyl)-9H-fluorene.

    9-Methyl-9H-fluorene: Lacks the nitro group but shares the fluorene backbone.

Uniqueness

This compound is unique due to the presence of both the nitro and methyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C14H11NO2

Molekulargewicht

225.24 g/mol

IUPAC-Name

9-(nitromethyl)-9H-fluorene

InChI

InChI=1S/C14H11NO2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2

InChI-Schlüssel

APKSAQGVQXHHAG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.